

## The Core Mechanism of Avibactam: A Covalent, Reversible Inhibitor

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**Avibactam** is a groundbreaking non-β-lactam β-lactamase inhibitor, distinguished by its unique covalent and reversible mechanism of action.[1][2][3] This diazabicyclooctane (DBO) compound effectively neutralizes a broad spectrum of serine β-lactamases, including Ambler class A, C, and some class D enzymes, which are primary contributors to antibiotic resistance in Gram-negative bacteria.[4][5][6] When combined with β-lactam antibiotics such as ceftazidime, ceftaroline, and aztreonam, **avibactam** restores their efficacy against many resistant pathogens.[5][7] This technical guide delves into the core inhibitory mechanism of **avibactam**, presenting key kinetic data, detailed experimental protocols, and visual representations of the molecular interactions and processes.

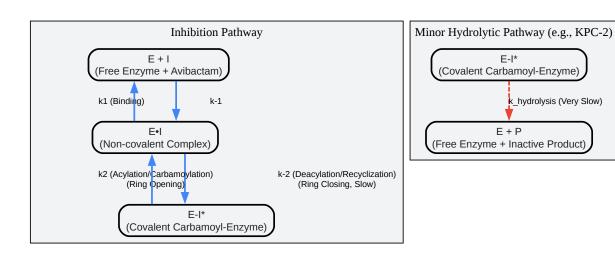
## The Covalent, Reversible Inhibition Pathway

The inhibitory action of **avibactam** is a two-step process. Initially, the catalytic serine residue in the active site of the  $\beta$ -lactamase enzyme attacks the carbonyl group of **avibactam**'s five-membered urea ring.[3] This nucleophilic attack results in the opening of the ring and the formation of a stable, covalent carbamoyl-enzyme intermediate.[3][8] This acylation step effectively inactivates the enzyme.

Unlike traditional  $\beta$ -lactamase inhibitors that undergo hydrolysis and are permanently inactivated, the **avibactam**-enzyme complex undergoes a slow, reversible deacylation process.



[3] This process involves an intramolecular cyclization that regenerates the intact, active **avibactam** molecule, which can then inhibit another β-lactamase enzyme.[1][3] This novel recycling mechanism contributes significantly to its potency.[3] While this reversible recyclization is the primary pathway, in some enzymes like KPC-2, a minor, slower hydrolytic route involving fragmentation of the acyl-**avibactam** complex has been observed.[4][9]



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Caption: Covalent, reversible inhibition pathway of **Avibactam**.

## **Quantitative Analysis of Avibactam Inhibition**

The efficacy of **avibactam** varies across different classes of  $\beta$ -lactamases. The following tables summarize key kinetic parameters for the interaction of **avibactam** with several clinically relevant enzymes.

Table 1: Acylation and Deacylation Kinetics of **Avibactam** Against Various β-Lactamases



Enzyme	Class	Organism	Acylation Efficiency (k <sub>2</sub> /K <sub>1</sub> ) (M <sup>-1</sup> s <sup>-1</sup> )	Deacylation Rate (k_off) (min <sup>-1</sup> )	Half-life (t <sub>1</sub> / 2) for Enzyme Recovery (min)
CTX-M-15	А	Escherichia coli	1.0 x 10 <sup>5</sup>	-	40
KPC-2	А	Klebsiella pneumoniae	-	-	82
TEM-1	А	Escherichia coli	1.6 x 10 <sup>5</sup>	0.045	16
AmpC	С	P. aeruginosa PAO1	-	-	6
AmpC	С	E. cloacae P99	-	-	300
OXA-10	D	Pseudomona s aeruginosa	1.1 × 10 <sup>1</sup>	-	>5 days
OXA-48	D	Klebsiella pneumoniae	-	-	-

Data compiled from Ehmann et al., 2012 and Ehmann et al., 2013.[3][4]

Table 2: Mass Spectrometry Analysis of Avibactam-Enzyme Adducts



Enzyme	Incubation Time	Expected Mass Increase (Da)	Observed Mass Increase (Da)	Percent Acylated
CTX-M-15	5 min	265.1	265.2	Stoichiometric
24 h	265.1	265.2	100%	
KPC-2	5 min	265.1	265.2	Stoichiometric
24 h	265.1	Multiple species observed	-	
E. cloacae P99 AmpC	5 min	265.1	265.2	Stoichiometric
24 h	265.1	265.2	93%	
OXA-10	5 min	265.1	265.2	Stoichiometric
24 h	265.1	265.2	100%	

Data from Ehmann et al., 2013.[4]

# Key Experimental Protocols Determination of Deacylation Off-Rate (k\_off) by Jump Dilution

This method is employed to measure the rate of enzyme activity recovery after inhibition, which corresponds to the deacylation rate.

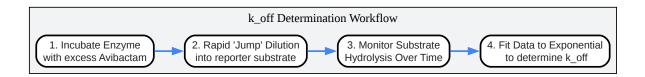
#### Protocol:

- Enzyme-Inhibitor Incubation: A concentrated solution of the β-lactamase enzyme is incubated with a molar excess of avibactam to ensure complete formation of the covalent acyl-enzyme complex.
- Jump Dilution: The reaction mixture is rapidly diluted (e.g., 100-fold or more) into a solution containing a reporter substrate (e.g., nitrocefin). This dilution effectively prevents further



inhibition by reducing the concentration of free avibactam to negligible levels.

- Monitoring Activity Return: The hydrolysis of the reporter substrate is monitored over time
  using a spectrophotometer. The rate of substrate hydrolysis will increase as the enzyme is
  slowly reactivated through deacylation.
- Data Analysis: The time course of activity return is fitted to a first-order exponential equation to determine the off-rate constant (k off).



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Caption: Workflow for k off determination.

## **Mass Spectrometry Analysis of Acyl-Enzyme Complex**

Mass spectrometry is used to confirm the formation of a covalent adduct and to assess its stability over time.

#### Protocol:

- Acylation: The β-lactamase is incubated with a molar excess of avibactam for a defined period (e.g., 5 minutes or 24 hours).
- Removal of Excess Inhibitor: Excess, unbound avibactam is removed from the solution, typically by ultrafiltration or size-exclusion chromatography.
- Sample Preparation: The protein sample is prepared for mass spectrometry, which may involve denaturation under acidic conditions.
- Mass Analysis: The mass of the intact protein is determined using electrospray ionization mass spectrometry (ESI-MS). The formation of the covalent adduct is confirmed by an

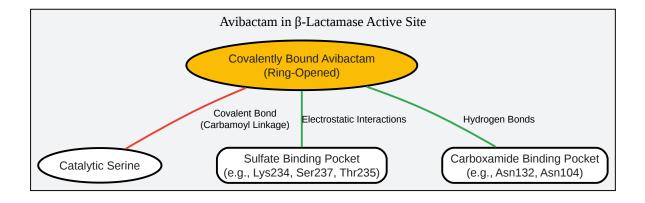


increase in the protein's mass corresponding to the mass of avibactam.[4]

• Stability Assessment: By comparing the mass spectra of samples incubated for different durations, the stability of the acyl-enzyme complex and the potential for hydrolysis or other modifications can be assessed.[4]

## Structural Insights into the Inhibition Mechanism

High-resolution X-ray crystal structures of **avibactam** in complex with various  $\beta$ -lactamases have provided detailed insights into its binding and mechanism of action.[6][10] The structures reveal that the opened **avibactam** molecule is rigidly positioned within the active site.[11] The sulfate group of **avibactam** occupies the same pocket that typically binds the carboxylate group of  $\beta$ -lactam antibiotics, forming key interactions with conserved residues.[12] The carboxamide group also forms important hydrogen bonds within the active site.[12] These interactions anchor the inhibitor, and the proximity of the leaving nitrogen to the carbamoyl carbonyl is believed to facilitate the reverse ring-closing reaction, favoring regeneration of intact **avibactam** over hydrolysis.[10]



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Caption: Avibactam interactions in the active site.

## Conclusion



Avibactam's unique covalent, reversible mechanism of inhibition represents a significant advancement in combating  $\beta$ -lactamase-mediated antibiotic resistance. Its ability to be recycled after inactivating an enzyme molecule contributes to its high potency and broad spectrum of activity. Understanding the kinetic and structural basis of this mechanism is crucial for the development of future  $\beta$ -lactamase inhibitors and for optimizing the clinical use of **avibactam**-containing combination therapies. The methodologies and data presented in this guide provide a comprehensive overview for professionals in the field of infectious disease research and drug development.

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